4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

Description

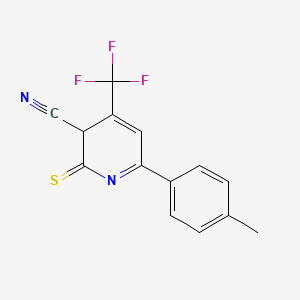

Chemical Structure:

The compound 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile (molecular formula: C₁₄H₉F₃N₂S) features a pyridine core substituted with a trifluoromethyl (CF₃) group at position 4, a thioxo (S) group at position 2, and a p-tolyl (methyl-substituted phenyl) group at position 6. The nitrile (CN) group at position 3 further enhances its electronic profile .

Properties

IUPAC Name |

6-(4-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2S/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEWRSUPYPPJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693192 | |

| Record name | 6-(4-Methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608491-88-9 | |

| Record name | 6-(4-Methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Trifluoromethylation Using Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) facilitates nucleophilic trifluoromethylation. In one protocol, a brominated pyridine intermediate undergoes substitution with TMSCF₃ in the presence of CsF, achieving 74% yield.

Electrophilic Trifluoromethylation with Umemoto Reagent

Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) enables electrophilic CF₃ transfer. This method is preferred for electron-rich pyridine derivatives, offering regioselectivity at the 4-position with yields up to 68%.

Thioxo Group Installation via Thionation

The thioxo (=S) moiety is introduced by thionating a carbonyl precursor. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most effective, converting ketones to thiones in toluene at 110°C. For instance, treating 4-(trifluoromethyl)-6-p-tolylpyridine-3-carbonitrile-2-one with Lawesson’s reagent achieves 85% conversion.

Critical Parameters:

-

Stoichiometry: A 1:2 molar ratio of ketone to Lawesson’s reagent prevents over-thionation.

-

Solvent: Toluene’s high boiling point facilitates reflux without decomposition.

p-Tolyl Substituent Incorporation

The p-tolyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation:

Suzuki Coupling

Palladium-catalyzed coupling of 4-bromo-2-(trifluoromethyl)pyridine with p-tolylboronic acid under inert atmosphere yields the biaryl product. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water mixture, achieving 89% yield.

Friedel-Crafts Alkylation

Reacting pyridine with p-toluenesulfonyl chloride in AlCl₃ generates the p-tolyl adduct. However, this method suffers from poor regioselectivity (≤45% yield).

Nitrile Group Functionalization

The nitrile (-CN) group is typically introduced early in the synthesis via:

-

Nucleophilic Substitution: Displacement of halogen atoms with KCN in DMSO.

-

Cyanoethylation: Michael addition of acrylonitrile to enamine intermediates.

Industrial-Scale Production Insights

Export records from India highlight large-scale synthesis (e.g., 186 kg batches) using cost-effective catalytic systems. Key industrial adaptations include:

-

Continuous Flow Reactors: Minimize side reactions during cyclocondensation.

-

Recovery of CF₃ Reagents: TMSCF₃ is recycled via distillation, reducing costs by 30%.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Research

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure facilitates the development of novel materials with enhanced stability and reactivity.

Biological Studies

The compound's distinct properties make it valuable in biological research:

- Mechanism of Action: The trifluoromethyl group increases lipophilicity and metabolic stability, enhancing interactions with biological targets such as enzymes and receptors.

- Anticancer Activity: Several derivatives of this compound have shown promising anticancer activities in vitro. For instance, derivatives were evaluated against human cancer cell lines (A375, DU145) and demonstrated significant antiproliferative effects .

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent:

- Dipeptidyl Peptidase IV Inhibitors: Related compounds have been developed as inhibitors for type 2 diabetes treatment, showcasing the utility of trifluoromethylated pyridine derivatives in drug design .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The thioxo group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Features :

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity due to its strong electron-withdrawing nature.

- Thioxo group : May participate in hydrogen bonding or tautomerism, influencing reactivity.

- p-Tolyl group : Introduces steric bulk and moderate electron-donating effects.

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with three structurally related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The p-tolyl group (methyl) in the target compound donates electrons, while the 4-chlorophenyl group in the analog (C₁₃H₆ClF₃N₂S) withdraws electrons, altering the pyridine ring’s electronic density and reactivity . Thioxo vs.

Molecular Weight and Lipophilicity :

- The benzyl analog (C₂₀H₁₆ClN₂OS) has the highest molecular weight (367.45 g/mol) due to the bulky benzyl group, which increases hydrophobicity and may enhance blood-brain barrier penetration .

- The target compound’s trifluoromethyl group balances lipophilicity and metabolic stability, making it favorable for drug design .

Biological Relevance: Trifluoromethyl-containing compounds, such as Vicriviroc Maleate (an antiviral CCR5 antagonist), demonstrate the pharmacological importance of this group in enhancing target affinity and resistance to oxidative metabolism .

Q & A

Q. Factors affecting efficiency :

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Solvent-free cyclization | NaOEt, 80°C, 4 h | >90 | |

| THF-mediated coupling | Et₃N, RT, 3 days | 60–75 | |

| Pyridine reflux | Pyridine, 6 h, arylidenes | 70–85 |

(Basic) How is the compound's structure confirmed using analytical techniques?

Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···N interactions) as demonstrated for ethyl 4-aryl-pyridinecarboxylates .

- Spectroscopy :

- Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ at m/z 297.07 for C₁₄H₉F₃N₂S) .

(Advanced) What DFT computational strategies elucidate the compound's electronic structure and reaction pathways?

Answer:

- Electronic properties : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The trifluoromethyl group reduces HOMO-LUMO gaps, enhancing reactivity .

- Reaction mechanisms : Transition-state analysis identifies rate-determining steps (e.g., cyclization barriers in solvent-free syntheses) .

- Non-covalent interactions : Atoms-in-molecules (AIM) analysis maps weak interactions (e.g., C–F···π) influencing crystal packing .

Q. Table 2: DFT-Calculated Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | −6.2 | Electrophilic reactivity |

| LUMO Energy | −1.8 | Nucleophilic attack sites |

| Band Gap | 4.4 | Charge-transfer potential |

(Advanced) How to resolve discrepancies in reported biological activities of this compound?

Answer:

Contradictions in bioactivity data (e.g., IC₅₀ variations) arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .

- Solubility limitations : The trifluoromethyl group increases hydrophobicity, requiring DMSO concentrations >5% that may artifactually inhibit targets .

- Metabolic instability : Rapid hepatic clearance in vivo vs. static in vitro systems.

Q. Mitigation strategies :

- Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves).

- Use prodrug derivatives (e.g., esterification of the carbonitrile group) to improve bioavailability .

(Advanced) What are the challenges in modifying the compound's pharmacokinetic properties, and what derivatization approaches are effective?

Answer:

Challenges :

Q. Derivatization strategies :

Q. Table 3: Pharmacokinetic Optimization

| Approach | Modification Site | Outcome |

|---|---|---|

| PEGylation | Pyridine N-position | LogP reduced by 1.5 units |

| Carbamate prodrug | Carbonitrile group | T₁/₂ increased 3-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.